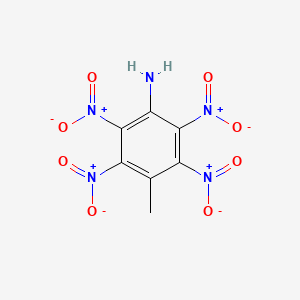
Benzenamine, 4-methyl-2,3,5,6-tetranitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is a highly nitrated aromatic compound It is characterized by the presence of four nitro groups (-NO2) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-2,3,5,6-tetranitro- typically involves the nitration of 4-methylbenzenamine (p-toluidine). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-methyl-2,3,5,6-tetranitro- follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature and concentration controls to maximize yield and minimize by-products. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-2,3,5,6-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used for oxidation reactions.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzenamine, 4-methyl-2,3,5,6-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-2,3,5,6-tetranitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,3,5,6-tetrachloro-: This compound has chlorine atoms instead of nitro groups.
Benzenamine, 3-methyl-: This compound has a single methyl group and an amino group but lacks the nitro groups.
Uniqueness
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is unique due to the presence of multiple nitro groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specific chemical transformations.
Properties
CAS No. |
84432-53-1 |
|---|---|
Molecular Formula |
C7H5N5O8 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4-methyl-2,3,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)6(11(17)18)3(8)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
InChI Key |
BJNGZDFXLWRYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















